molecular formula C15H23NO2S B11840250 Aziridine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]- CAS No. 148961-16-4

Aziridine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-

Cat. No.: B11840250
CAS No.: 148961-16-4
M. Wt: 281.4 g/mol
InChI Key: CZLBWUFZIDRPQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hexyl-1-tosylaziridine is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. Aziridines are known for their high ring strain, making them highly reactive intermediates in organic synthesis. The presence of a tosyl group (p-toluenesulfonyl) attached to the nitrogen atom enhances the stability of the aziridine ring and provides a handle for further functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hexyl-1-tosylaziridine typically involves the reaction of N-tosyl imines with hexyl Grignard reagents or organolithium compounds. The reaction proceeds via nucleophilic addition to the imine, followed by cyclization to form the aziridine ring. The reaction conditions often require low temperatures and inert atmospheres to prevent side reactions.

Industrial Production Methods: Industrial production of 2-Hexyl-1-tosylaziridine may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the product. The use of catalysts, such as transition metal complexes, can also improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Hexyl-1-tosylaziridine undergoes various types of chemical reactions, including:

    Nucleophilic Ring-Opening Reactions: The strained aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of β-amino alcohols, β-amino thiols, and other derivatives.

    Substitution Reactions: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The aziridine ring can be oxidized to form azirine derivatives or reduced to form amine derivatives.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: m-Chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Lithium aluminum hydride (LiAlH4)

Major Products Formed:

  • β-Amino alcohols
  • β-Amino thiols
  • Azirine derivatives
  • Amine derivatives

Scientific Research Applications

2-Hexyl-1-tosylaziridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers. It is also employed in the development of new synthetic methodologies.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds and drug delivery systems.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 2-Hexyl-1-tosylaziridine involves the nucleophilic attack on the aziridine ring, leading to ring-opening and the formation of reactive intermediates. These intermediates can further react with various substrates to form a wide range of products. The presence of the tosyl group enhances the reactivity of the aziridine ring by stabilizing the transition state during the ring-opening process.

Comparison with Similar Compounds

  • 2-Methyl-1-tosylaziridine
  • 2-Phenyl-1-tosylaziridine
  • 2-Ethyl-1-tosylaziridine

Comparison: 2-Hexyl-1-tosylaziridine is unique due to the presence of a hexyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and the types of products formed during chemical reactions. For example, the hexyl group can provide hydrophobic interactions in biological systems, potentially enhancing its bioactivity.

Properties

CAS No.

148961-16-4

Molecular Formula

C15H23NO2S

Molecular Weight

281.4 g/mol

IUPAC Name

2-hexyl-1-(4-methylphenyl)sulfonylaziridine

InChI

InChI=1S/C15H23NO2S/c1-3-4-5-6-7-14-12-16(14)19(17,18)15-10-8-13(2)9-11-15/h8-11,14H,3-7,12H2,1-2H3

InChI Key

CZLBWUFZIDRPQH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1CN1S(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.